N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 351.82 g/mol
The structure features a thieno[3,2-d]pyrimidine core with a 2-chlorophenyl substituent and an acetamide group. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidine derivatives act as inhibitors of specific enzymes involved in signal transduction pathways.
- Antiproliferative Effects : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives are noted for their ability to modulate inflammatory responses.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:
Case Studies
-
Anticancer Efficacy :
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant antiproliferative effects. The compound was shown to induce apoptosis through a mitochondrial-dependent pathway. -
Inflammatory Response Modulation :
In vivo studies have indicated that this compound can significantly reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of NF-kB signaling pathways. -
Antimicrobial Activity :
Research has highlighted the antimicrobial properties of related thienopyrimidine compounds against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-2-8-20-16(23)15-13(7-9-25-15)21(17(20)24)10-14(22)19-12-6-4-3-5-11(12)18/h3-7,9H,2,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGZMOCTHLDDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.